molecular formula C14H11N5OS B2673949 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide CAS No. 2034424-33-2

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2673949
CAS No.: 2034424-33-2
M. Wt: 297.34
InChI Key: MRNVAWZDGNODJE-UHFFFAOYSA-N
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound featuring a pyrazine core substituted with a thiophene ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl₄) and pyridine, yielding 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide . This intermediate can then undergo a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products depend on the specific reactions. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while Suzuki coupling produces various aryl-substituted derivatives .

Mechanism of Action

The mechanism by which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tubercular drug with a similar pyrazine core.

    Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide functionalities.

Uniqueness

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of a pyrazine core with a thiophene ring, which imparts distinct electronic and steric properties. This makes it versatile for various applications, from medicinal chemistry to materials science .

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-14(11-8-15-3-4-17-11)19-9-10-13(18-6-5-16-10)12-2-1-7-21-12/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNVAWZDGNODJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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